molecular formula C20H17NO2S B5778310 N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide

N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5778310
M. Wt: 335.4 g/mol
InChI Key: IAYIMZSFMFSDBP-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxyphenyl group and a phenylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-phenoxyaniline with phenylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Brominated or nitrated derivatives of the phenoxyphenyl group.

Scientific Research Applications

N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenoxyphenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-phenoxyphenyl)acetamide: Lacks the phenylsulfanyl group, resulting in different chemical reactivity and biological activity.

    N-(4-phenoxyphenyl)benzenesulfonamide: Contains a sulfonamide group instead of an acetamide group, leading to different pharmacological properties.

    N-(4-phenoxyphenyl)glutaramic acid: Contains a glutaramic acid moiety, which affects its solubility and reactivity.

Uniqueness

N-(4-phenoxyphenyl)-2-(phenylsulfanyl)acetamide is unique due to the presence of both phenoxyphenyl and phenylsulfanyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-20(15-24-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYIMZSFMFSDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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